![molecular formula C11H20O4 B589713 Dimethyl 2-(3,3-dimethylbutyl)propanedioate CAS No. 153742-13-3](/img/structure/B589713.png)
Dimethyl 2-(3,3-dimethylbutyl)propanedioate
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Overview
Description
Dimethyl 2-(3,3-dimethylbutyl)propanedioate, or DMDDP, is an organic compound that has been used in a variety of scientific research applications. It is a colorless liquid with a low vapor pressure and a low melting point. It is also known as dimethyl 2-methylbutylpropanoate and has a molecular weight of 246.32 g/mol. DMDDP is a highly versatile compound that can be used as an intermediate in organic synthesis, as a solvent for organic reactions, and for its biological properties.
Scientific Research Applications
1. Alternative Route for 1,3-Propanediol Production
Research on the hydrogenation of dimethyl malonate to 1,3-propanediol catalyzed by Cu/SiO2 catalyst revealed an alternative route for producing 1,3-propanediol, a monomer crucial for polytrimethylene-terephthalate manufacturing. This process involves sequential hydrogenation with methyl 3-hydroxypropionate as the primary product, further convertible into 1,3-propanediol or methyl propionate (Zheng et al., 2017).
2. Phase Transition in Polyols
A study on the solid-plastic phase transition in polyols, including 2,2-dimethyl 1,3-propanediol, showed their use in energy storage due to their interesting thermodynamic properties. The transition of these polyols and their mixtures, determined by calorimetric measurements, was examined by high-resolution NMR (Wilmet et al., 1990).
3. Asymmetric Hydroformylation of Unsaturated Esters
The asymmetric hydroformylation of unsaturated esters using a specific catalyst precursor produced Dimethyl 2-(formylmethyl)butanedioate with significant enantiomeric excess. This indicates potential applications in stereochemistry and the synthesis of chiral compounds (Kollár et al., 1987).
4. Lactic Acid Production from 1,2-Propanediol
Research on the catalytic conversion of low-valued 1,2-propanediol to high-valued lactic acid using Au–Pd/Mg(OH)2 catalysts highlighted an effective process for transforming this compound into a more valuable product. This work is significant for its implications in environmental sustainability and value addition in chemical production (Feng et al., 2014).
Safety and Hazards
Dimethyl 2-(3,3-dimethylbutyl)propanedioate should be handled with care. It is recommended to use personal protective equipment, ensure adequate ventilation, and take precautionary measures against static discharges . It is also advised to keep the compound away from heat, sparks, open flames, and hot surfaces .
properties
IUPAC Name |
dimethyl 2-(3,3-dimethylbutyl)propanedioate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O4/c1-11(2,3)7-6-8(9(12)14-4)10(13)15-5/h8H,6-7H2,1-5H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOPWKBWBEGACGN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CCC(C(=O)OC)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl 2-(3,3-dimethylbutyl)propanedioate |
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